4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine typically involves a multi-step process. One common method starts with the preparation of the thiazolone core, which is achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The resulting thiazolone is then reacted with 4-fluorobenzaldehyde to introduce the fluorophenyl group.
The final step involves the condensation of the thiazolone derivative with 1-(4-methoxyphenyl)ethylidene hydrazine under acidic or basic conditions to form the hydrazone linkage. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted thiazolone derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with cellular signaling pathways, such as the NF-κB pathway, to exert its effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methoxyphenyl)ethylidene]hydrazone
- 4-(4-bromophenyl)-1,3-thiazol-2(3H)-one [1-(4-methoxyphenyl)ethylidene]hydrazone
- 4-(4-methylphenyl)-1,3-thiazol-2(3H)-one [1-(4-methoxyphenyl)ethylidene]hydrazone
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H16FN3OS |
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Molecular Weight |
341.4g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16FN3OS/c1-12(13-5-9-16(23-2)10-6-13)21-22-18-20-17(11-24-18)14-3-7-15(19)8-4-14/h3-11H,1-2H3,(H,20,22)/b21-12- |
InChI Key |
OLOFGEANNOXWAJ-MTJSOVHGSA-N |
SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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